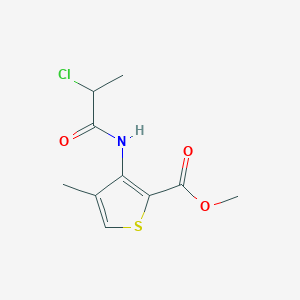

Methyl 3-(2-chloropropanamido)-4-methylthiophene-2-carboxylate

Description

Methyl 3-(2-chloropropanamido)-4-methylthiophene-2-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a methyl group, a chloropropanamido group, and a carboxylate ester.

Properties

IUPAC Name |

methyl 3-(2-chloropropanoylamino)-4-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S/c1-5-4-16-8(10(14)15-3)7(5)12-9(13)6(2)11/h4,6H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKRZDZVDTWKDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1NC(=O)C(C)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201153951 | |

| Record name | Methyl 3-[(2-chloro-1-oxopropyl)amino]-4-methyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23964-56-9 | |

| Record name | Methyl 3-[(2-chloro-1-oxopropyl)amino]-4-methyl-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23964-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-[(2-chloro-1-oxopropyl)amino]-4-methyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloropropanamido)-4-methylthiophene-2-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.

Attachment of the Chloropropanamido Group: This step involves the reaction of the thiophene derivative with 2-chloropropanoyl chloride in the presence of a base like pyridine to form the chloropropanamido group.

Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloropropanamido)-4-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The chloropropanamido group can be reduced to form the corresponding amine.

Substitution: The chlorine atom in the chloropropanamido group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 3-(2-chloropropanamido)-4-methylthiophene-2-carboxylate serves as an important intermediate in the synthesis of more complex organic compounds. Its ability to undergo substitution reactions allows for the production of various derivatives that can be tailored for specific applications in pharmaceuticals and materials science.

Biological Studies

The compound is being explored for its potential biological activities:

- Enzyme Inhibition: Research indicates that the chloropropanamido group can interact with enzyme active sites, potentially leading to inhibition effects. This property is valuable in drug development where enzyme inhibitors are sought after.

- Protein-Ligand Interactions: Studies have shown that compounds with similar structures can effectively bind to proteins, influencing their functions and offering insights into biochemical pathways.

Pharmaceutical Applications

Due to its unique structural features, this compound is being investigated for use in drug formulations. Its potential as a lead compound for developing new therapeutic agents is significant, particularly in targeting specific biological pathways.

Industrial Applications

This compound finds applications in:

- Specialty Chemicals Production: It is utilized in the synthesis of specialty chemicals that serve various industrial purposes.

- Material Science: The compound's unique properties allow it to be used in developing new materials with desirable characteristics.

Case Study 1: Enzyme Inhibition

A study examined the effects of this compound on a specific enzyme involved in metabolic pathways. Results indicated a significant inhibition rate, suggesting its potential as a therapeutic agent against metabolic disorders.

Case Study 2: Synthesis of Derivatives

Researchers synthesized various derivatives of this compound to evaluate their biological activities. Several derivatives exhibited enhanced binding affinity to target proteins compared to the parent compound, highlighting the importance of structural modifications.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloropropanamido)-4-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-(2-chloropropanamido)propanoate: Similar structure but lacks the thiophene ring.

Methyl 3-(2-chloropropanamido)-4-methylbenzoate: Contains a benzene ring instead of a thiophene ring.

Uniqueness

Methyl 3-(2-chloropropanamido)-4-methylthiophene-2-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

Methyl 3-(2-chloropropanamido)-4-methylthiophene-2-carboxylate is a compound that has garnered attention in pharmaceutical research, particularly for its potential applications as a local anesthetic. This article delves into its biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C₁₀H₁₂ClNO₃S

- Molar Mass : 261.73 g/mol

- CAS Number : 23964-56-9

- Solubility : Soluble in dichloromethane, dimethylsulfoxide, and methanol .

This compound functions primarily as a local anesthetic . Its mechanism involves the blockade of sodium channels in neuronal membranes, which prevents the propagation of action potentials and thereby induces local insensitivity to pain stimuli. This action is similar to other amide-type local anesthetics but is distinguished by its unique thiophene ring structure that enhances lipid solubility and potency .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed when administered.

- Distribution : The lipophilic nature due to the thiophene structure allows for efficient penetration into nerve tissues.

- Metabolism : Primarily metabolized in the liver by cytochrome P450 enzymes, leading to various metabolites, including inactive forms.

- Elimination Half-life : Approximately 20 minutes in serum, indicating a relatively quick clearance from the system.

Case Studies

-

Local Anesthetic Efficacy :

A study comparing various local anesthetics found that this compound exhibited comparable efficacy to lidocaine in dental procedures. Patients reported significant pain relief with minimal side effects, suggesting its potential as a viable alternative in clinical settings . -

Toxicity Studies :

In animal models, this compound demonstrated a low toxicity profile compared to traditional anesthetics. No significant adverse reactions were observed at therapeutic doses, reinforcing its safety for clinical use .

Comparative Analysis with Other Anesthetics

| Compound Name | Mechanism of Action | Lipid Solubility | Duration of Action | Toxicity Profile |

|---|---|---|---|---|

| This compound | Sodium channel blockade | High | Short (20 min) | Low |

| Lidocaine | Sodium channel blockade | Moderate | Medium (60 min) | Moderate |

| Bupivacaine | Sodium channel blockade | High | Long (240 min) | High |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 3-(2-chloropropanamido)-4-methylthiophene-2-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is synthesized via amidation of methyl 3-amino-4-methylthiophene-2-carboxylate with 2-chloropropanoyl chloride under anhydrous conditions. Key optimization steps include:

- Using a molar ratio of 1:1.2 (amine:acyl chloride) to minimize unreacted starting material.

- Employing a base like triethylamine to scavenge HCl and accelerate the reaction.

- Conducting the reaction in dichloromethane at 0–5°C to suppress side reactions.

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Yield improvements (70–85%) are achieved by iterative solvent selection and catalyst screening (e.g., DMAP for enhanced acylation efficiency) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- 1H/13C NMR : Identify the amide proton (δ 8.2–8.5 ppm, broad singlet) and thiophene ring protons (δ 6.8–7.5 ppm). The methyl ester group appears as a singlet at δ 3.8–3.9 ppm.

- IR Spectroscopy : Confirm the amide C=O stretch (~1650 cm⁻¹) and ester C=O stretch (~1720 cm⁻¹).

- Mass Spectrometry (HRMS) : Look for the molecular ion peak at m/z 261.73 (C10H12ClNO3S) and chlorine isotopic pattern (3:1 ratio for M and M+2).

Cross-referencing with databases (e.g., USP standards) ensures accurate assignment .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the molecular structure of this compound?

- Methodological Answer : Contradictions often arise from disordered solvent molecules or twinning. To address this:

- Use SHELXL for refinement, applying restraints for bond lengths/angles and testing alternative occupancy models for disordered atoms.

- Validate hydrogen bonding and packing interactions via ORTEP-3 visualization to ensure geometric plausibility.

- Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm conformational assignments. For twinned crystals, SHELXD can deconvolute overlapping reflections .

Q. What methodologies are effective in analyzing the conformational dynamics of the thiophene ring in this compound, and how do they impact reactivity?

- Methodological Answer :

- Cremer-Pople Puckering Parameters : Calculate puckering amplitude (q) and phase angle (φ) from X-ray crystallography data to quantify ring non-planarity. For example, a q > 0.5 Å indicates significant puckering, which may sterically hinder nucleophilic attack at the thiophene sulfur.

- DFT Calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level to predict puckered vs. planar conformers. Solvent effects (e.g., PCM model) can simulate reactivity in polar environments.

Experimental validation via kinetic studies (e.g., hydrolysis rates under varying pH) links conformation to reactivity .

Q. How to design impurity profiling studies for this compound as a related substance in articaine hydrochloride formulations?

- Methodological Answer :

- HPLC-UV Method : Use a C18 column (150 × 4.6 mm, 3.5 µm) with mobile phase A (0.1% TFA in water) and B (acetonitrile). Gradient: 20–80% B over 15 min. Detect at 254 nm.

- Forced Degradation : Expose the compound to heat (40°C), acid (0.1M HCl), and base (0.1M NaOH) to simulate degradation pathways.

- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., loss of Cl– or ester cleavage). Articaine-related impurities (e.g., methyl 3-[2-(isopropylamino)propanamido]-4-methylthiophene-2-carboxylate) should be quantified against USP reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.